N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine, commonly known as NPC-06, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as drug discovery and development. NPC-06 is a small molecule that belongs to the class of cyclooctanamine derivatives and has a unique chemical structure that makes it an attractive target for research.
Mechanism of Action
The mechanism of action of NPC-06 is not fully understood, but it is believed to act as a kinase inhibitor, specifically targeting the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and dysregulation of this pathway is implicated in various diseases, including cancer.
Biochemical and Physiological Effects:
NPC-06 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, NPC-06 has been shown to protect neurons from oxidative stress and may have a role in preventing neurodegeneration.
Advantages and Limitations for Lab Experiments
NPC-06 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one of the limitations of NPC-06 is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on NPC-06. One potential area of research is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of NPC-06 and to identify potential targets for the compound. Finally, research is needed to optimize the synthesis process and improve the solubility of NPC-06 to enhance its potential applications.
Synthesis Methods
NPC-06 can be synthesized using a multi-step process that involves the reaction of 2-(4-acetyl-1-piperazinyl)pyridine with cyclooctanone in the presence of a catalyst such as sodium hydride. The resulting intermediate is then treated with methyl iodide to obtain the final product, NPC-06. This process has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
NPC-06 has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, NPC-06 has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[4-[3-[(cyclooctylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-17(25)23-12-14-24(15-13-23)20-18(8-7-11-21-20)16-22-19-9-5-3-2-4-6-10-19/h7-8,11,19,22H,2-6,9-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWWMYCEKZXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.